molecular formula C44H28ClN2O14P B1434151 CPF4, PDE-FRET-Sensor CAS No. 407578-87-4

CPF4, PDE-FRET-Sensor

Cat. No. B1434151
CAS RN: 407578-87-4
M. Wt: 875.1 g/mol
InChI Key: UVPYIGFTWKHIHK-UHFFFAOYSA-N
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Description

CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .


Molecular Structure Analysis

CPF4, PDE-FRET-Sensor has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

CPF4, PDE-FRET-Sensor has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .

Scientific Research Applications

FRET-Based Biosensors: Applications of CPF4, PDE-FRET-Sensor:

Aptasensing

The sensor’s ability to bind with high specificity to target molecules makes it suitable for aptasensing applications, where it can detect a wide range of substances from metal ions to small organic molecules.

Each application leverages the unique advantages of FRET-based sensors, such as large Stokes shifts and ratiometric sensing capabilities. While these are potential applications inferred from the general advantages of FRET-based sensors , specific uses for CPF4 would depend on its particular design and properties.

Mechanism of Action

The mechanism of action of CPF4, PDE-FRET-Sensor is based on Förster resonance energy transfer (FRET). This technique is widely used in all applications of fluorescence, including medical diagnostics, DNA analysis, optical imaging, and various sensing properties .

Safety and Hazards

The safety data sheet for CPF4, PDE-FRET-Sensor indicates that it is a substance not fully tested and has potential health effects . It is recommended for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPYIGFTWKHIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28ClN2O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPF4, PDE-FRET-Sensor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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